molecular formula C11H6Br2OS B13867728 5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde

Cat. No.: B13867728
M. Wt: 346.04 g/mol
InChI Key: JFOOEPNUTSKBQK-UHFFFAOYSA-N
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Description

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde is a brominated aromatic aldehyde featuring a thiophene core substituted at the 5-position with a 3,5-dibromophenyl group and an aldehyde functional group at the 2-position. The meta-dibromo substitution on the phenyl ring introduces steric and electronic effects that influence reactivity, crystallinity, and intermolecular interactions.

Properties

Molecular Formula

C11H6Br2OS

Molecular Weight

346.04 g/mol

IUPAC Name

5-(3,5-dibromophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H6Br2OS/c12-8-3-7(4-9(13)5-8)11-2-1-10(6-14)15-11/h1-6H

InChI Key

JFOOEPNUTSKBQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)Br)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dibromophenyl)thiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 5-(3,5-Dibromophenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(3,5-Dibromophenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-dibromophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the dibromophenyl group can enhance its binding affinity to certain targets, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3)

  • Synthesis : Bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde using Br₂/NaHCO₃ in chloroform yields the 4,5-dibromothiophene derivative (80% yield) .
  • Key Properties :
    • Melting Point: 124–126°C
    • ¹H-NMR (CDCl₃): Aldehyde proton at δ 9.82
    • IR (C=O stretch): 1672 cm⁻¹
  • Comparison : The dibromo substitution on the thiophene ring (vs. phenyl in the target compound) creates distinct electronic environments. The thiophene bromination likely enhances electrophilic substitution reactivity compared to the phenyl-brominated analog.

Derivatives with Aryl/heteroaryl Substituents (Compounds 6a–6c)

Compounds 6a–6c are synthesized via Suzuki coupling of Compound 3 with carbazole, diphenylamino, and di-p-tolylamino groups. Key differences include:

Compound Yield (%) Melting Point (°C) Aldehyde ¹H NMR (δ) IR ν(C=O) (cm⁻¹) Key Substituent Effects
6a (Carbazole derivative) 80 140–145 10.03 1592 Rigid carbazole increases crystallinity (higher m.p.)
6b (Diphenylamino derivative) 85 75–80 9.86 1424 Electron-donating diphenylamino reduces m.p.
6c (Di-p-tolylamino derivative) 82 76–80 9.84 1507 Methyl groups enhance solubility without significantly altering m.p.

Thiadiazole Derivatives ()

5-(5-Nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives, synthesized from thiophene-2-carbaldehyde, exhibit antileishmanial activity (MTT assay). Unlike the target compound, these feature nitro groups and thiadiazole rings, which enhance bioactivity but reduce aldehyde functionality. This highlights the trade-off between functionalization for biological activity vs. retaining aldehyde reactivity for further synthesis .

Thiazole-based Analogs ()

Thiazolylmethylcarbamate analogs (e.g., compounds l, m, p) share heterocyclic cores but differ significantly in functional groups (carbamates vs. aldehydes).

Research Findings and Implications

  • Synthetic Flexibility : Brominated thiophene carbaldehydes (e.g., Compound 3) serve as versatile intermediates for cross-coupling reactions, as demonstrated in . The target compound’s phenyl bromination may enable similar reactivity but with regioselective challenges.
  • Electronic Effects : Electron-withdrawing bromine substituents on phenyl/thiophene rings lower electron density at the aldehyde group, altering its reactivity in nucleophilic additions or condensations.
  • Biological Potential: While emphasizes antileishmanial activity in nitro-thiadiazole derivatives, the target compound’s brominated structure could be explored for similar bioactivity due to halogenated motifs’ prevalence in drug design.

Data Tables

Table 1. Comparative Physical and Spectral Properties of Key Analogs

Compound Yield (%) Melting Point (°C) ¹H-NMR (Aldehyde δ) IR ν(C=O) (cm⁻¹)
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde 80 124–126 9.82 1672
6a 80 140–145 10.03 1592
6b 85 75–80 9.86 1424
6c 82 76–80 9.84 1507

Table 2. Substituent Impact on Properties

Substituent Type Effect on Melting Point Reactivity Implications
Bromine (electron-withdrawing) Increases crystallinity Enhances electrophilic substitution
Amino (electron-donating) Reduces crystallinity Facilitates cross-coupling

Biological Activity

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of arylthiophene derivatives with various substituents, impacting their biological activity. The compound can be synthesized from 5-bromothiophene-2-carboxylic acid and appropriate arylboronic acids under optimized conditions, yielding moderate to excellent results.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics.
  • Mechanism of Action : The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial potency against Gram-negative bacteria, as previously reported in related thiophene compounds .

Antioxidant Properties

Thiophene derivatives are known for their antioxidant capabilities. The compound's ability to scavenge free radicals was assessed through various assays, showing effective nitric oxide (NO) scavenging properties:

  • IC50 Values : The IC50 value for NO scavenging was found to be significantly lower than that of standard antioxidants, indicating a strong potential for therapeutic use in oxidative stress-related conditions .

Hemolytic Activity

The hemolytic activity of this compound was evaluated to determine its safety profile:

  • Results : The compound exhibited low hemolytic activity, suggesting it is relatively safe for biological applications. This is crucial for potential pharmaceutical development .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed effective inhibition against Pseudomonas aeruginosa with an IC50 value lower than that of streptomycin, highlighting its potential as an antibacterial agent .
  • Antioxidant Activity : In a comparative study with other thiophene derivatives, this compound was identified as one of the best NO scavengers, which is critical for developing treatments for inflammatory diseases .

Data Summary

Activity TypeMeasurement MethodResultReference
AntimicrobialMICEffective against Pseudomonas aeruginosa (IC50 = 29.7 µg/mL)
AntioxidantNO Scavenging AssayIC50 = 45.6 µg/mL
Hemolytic ActivityHemolysis AssayLow hemolytic activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of a thiophene precursor. For example, bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde with Br₂ in chloroform under reflux conditions, using NaHCO₃ to neutralize HBr byproducts . Key considerations include:

  • Stoichiometry : Excess Br₂ may lead to over-bromination; precise molar ratios are critical.
  • Purification : Column chromatography (e.g., silica gel) is used to isolate the product, followed by characterization via ¹H/¹³C NMR and FT-IR to confirm regioselectivity and purity .
  • Yield Optimization : Reaction time (4 hours in ) and temperature control (-78°C for similar aldehyde reactions in ) are critical to minimize side reactions.

Q. What characterization techniques are essential for verifying the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (e.g., aldehyde proton at δ 9.82 ppm in CDCl₃ ), ¹³C NMR (carbonyl carbon at δ 181.6 ppm), and FT-IR (C=O stretch at ~1672 cm⁻¹) are mandatory.
  • Elemental Analysis : Compare calculated vs. observed values for C, H, Br, and S (e.g., C: 73.34% found vs. 73.39% calc. in ).
  • Mass Spectrometry : High-resolution MS (e.g., [M⁺] at m/z 475.0936 in ) confirms molecular weight.

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound derivatives be optimized for materials science applications?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₂Cl₂ (0.05 equiv) in toluene/water mixtures enables Suzuki-Miyaura couplings with arylboronic esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde in ) .
  • Base Optimization : K₂CO₃ (3 equiv) in biphasic solvents improves coupling efficiency by stabilizing intermediates.
  • Byproduct Analysis : Monitor reaction progress via TLC and isolate side products (e.g., dehalogenated species) using preparative HPLC .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Contradiction Analysis : If NMR signals deviate from expectations (e.g., unexpected splitting or shifts), consider:
  • Tautomerism : The aldehyde group may exist in equilibrium with enol forms in polar solvents.
  • Impurity Profiling : Compare with known spectra of intermediates (e.g., dibrominated byproducts in ) or run 2D NMR (COSY, HSQC) to resolve ambiguities.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data is inconclusive .

Q. What strategies are effective in designing electrophilic substitution reactions for brominated thiophene derivatives?

  • Methodological Answer :

  • Regioselectivity Control : Electron-withdrawing groups (e.g., aldehyde) direct bromination to electron-rich positions. Computational modeling (e.g., DFT) predicts reactivity trends .
  • Competing Pathways : Use low temperatures (-78°C, ) to suppress polymerization or oxidation of the aldehyde group.
  • Alternative Halogenation Agents : NBS (N-bromosuccinimide) may offer better control than Br₂ in some solvent systems .

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